molecular formula C21H17ClFN7O B3414678 1-(2-chlorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946363-95-7

1-(2-chlorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B3414678
CAS No.: 946363-95-7
M. Wt: 437.9 g/mol
InChI Key: OIRINSVEEBMLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-chlorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine features a triazolo[4,5-d]pyrimidine core fused with a piperazine ring substituted at the 4-position with a 4-fluorophenyl group. The 2-chlorobenzoyl moiety at the N1 position introduces steric and electronic effects that may influence binding affinity and pharmacokinetics.

Properties

IUPAC Name

(2-chlorophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN7O/c22-17-4-2-1-3-16(17)21(31)29-11-9-28(10-12-29)19-18-20(25-13-24-19)30(27-26-18)15-7-5-14(23)6-8-15/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRINSVEEBMLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound with significant potential in medicinal chemistry. Its structural features include a piperazine ring and a triazolo[4,5-d]pyrimidine moiety, which are known to impart various biological activities. This article delves into the compound's biological activity, highlighting its pharmacological effects, synthesis pathways, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21H17ClFN7O
  • Molecular Weight : 437.9 g/mol
  • IUPAC Name : (2-chlorophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone

The presence of multiple functional groups in this compound suggests a diverse range of interactions within biological systems.

Antitumor Activity

Research has indicated that compounds containing triazole and pyrimidine rings exhibit notable antitumor properties. A study demonstrated that derivatives of triazolo[4,5-d]pyrimidines possess cytotoxic effects against various cancer cell lines. For instance, related compounds showed IC50 values in the micromolar range against colon carcinoma HCT-116 and breast cancer T47D cell lines, indicating their potential as anticancer agents .

Antimicrobial Properties

The antimicrobial activity of similar triazole-based compounds has been well-documented. Compounds with triazole moieties have shown efficacy against both bacterial and fungal strains. For example, derivatives have been reported to exhibit antibacterial activity comparable to standard antibiotics like chloramphenicol .

Neuropharmacological Effects

The piperazine ring is associated with various neuropharmacological effects. Compounds containing this structure have been explored for their anticonvulsant properties. Studies indicate that certain derivatives can modulate GABAergic neurotransmission, providing a basis for their use in treating seizure disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(2-chlorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step reactions including cyclization and functional group modifications. The structure-activity relationship (SAR) studies suggest that variations in substituents on the piperazine and triazole rings significantly influence the biological activity of these compounds.

Case Studies

  • Anticancer Research :
    • A study involving the synthesis of triazole derivatives demonstrated that compounds with specific substitutions exhibited enhanced cytotoxicity against breast cancer cell lines.
    • IC50 Values : The most active compound showed an IC50 value of 6.2 μM against HCT-116 cells .
  • Antimicrobial Screening :
    • In vitro tests revealed that certain derivatives displayed broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
    • Comparative studies indicated that some compounds were more effective than traditional antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Triazolo[4,5-d]Pyrimidine Derivatives
  • Compound 16m (): Shares the triazolo[4,5-d]pyrimidine core but incorporates a thio-propanol chain and cyclopropylamino group. These modifications enhance solubility and antiplatelet activity, highlighting the role of auxiliary substituents in biological efficacy .
  • Compound 7v (): Replaces the piperazine with a cyclopentane-triol group, demonstrating how core ring saturation impacts metabolic stability .
Pyridazinone and Pyrazolopyrimidinone Analogs
  • T1–T12 (): Pyridazinone derivatives with (2-fluorophenyl)piperazine substituents.
  • MK8 (): A pyrazolo[1,5-a]pyrimidinone with a 4-fluorophenyl group. The pyrazolone core may improve hydrogen-bonding interactions but lacks the triazole’s rigidity .

Substituent Effects

  • Fluorophenyl vs. Chlorophenyl Groups: Fluorophenyl substituents (e.g., in and ) enhance electronegativity and bioavailability compared to chlorophenyl analogs (), which may increase metabolic resistance .
  • Piperazine Modifications :

    • 1-(4-Chlorophenyl)piperazine (): A simpler analog lacking the triazolo pyrimidine core, underscoring the importance of fused heterocycles for multitarget engagement .
    • Morpholinyl-piperazine hybrids (): Morpholine rings enhance solubility but may reduce CNS penetration compared to aromatic substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-chlorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.